molecular formula C45H58N6O2+4 B1247683 PoPo-3 cation

PoPo-3 cation

Cat. No. B1247683
M. Wt: 715 g/mol
InChI Key: SLTZZOSPGYEHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PoPo-3(4+) is the tetracation of PoPo-1 dye. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.

Scientific Research Applications

1. Extraction Agent for Separation of Actinide and Lanthanide Ions

  • The ligand POPO has been found to act as an effective liquid-liquid extraction agent for the separation of actinide and lanthanide ions in acidic solutions. When combined with plutonium(IV), it forms coordination complexes, which have been studied for their structural properties (Matonic et al., 2002).

2. Anion Binding to Neutral Lipid Membranes

  • Research on the binding of aqueous anions to lipid bilayer membranes composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) has been conducted using deuterium NMR spectroscopy. This study highlights the interactions of anions with lipid membranes, providing insights into membrane chemistry and biophysics (Rydall & Macdonald, 1992).

3. Investigation in Membrane Biology

  • Studies on cationic proteins like cardiotoxin II (CTX II) and their interaction with mixtures of POPC and POPG (phosphatidylglycerol) have been explored. This research is significant in understanding how certain proteins can alter the macroscopic phase state of lipid bilayers, contributing to the field of membrane biology and pharmacology (Carbone & Macdonald, 1996).

4. Engineering Polarity in Layered Perovskites through Cation Exchange

  • Cation-exchange reactions in Ruddlesden-Popper type structures have been used to modify their properties. This research is pivotal in materials science, particularly in developing materials with specific electronic and structural properties (Zhu et al., 2018).

5. Role in Membrane Disruption by Amphiphilic Polymers

  • The effects of cationic group structure in amphiphilic polymers on membrane binding and disruption have been studied. This research is crucial for understanding the interaction of these polymers with biomembranes, which has implications in drug delivery and material science (Palermo et al., 2011).

properties

Product Name

PoPo-3 cation

Molecular Formula

C45H58N6O2+4

Molecular Weight

715 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C45H58N6O2/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3/q+4

InChI Key

SLTZZOSPGYEHBN-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6O5)C

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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